molecular formula C18H14O2S B5846226 4-benzylphenyl 2-thiophenecarboxylate

4-benzylphenyl 2-thiophenecarboxylate

Cat. No. B5846226
M. Wt: 294.4 g/mol
InChI Key: SXOAFYFUMIHMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzylphenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound belongs to the family of thiophene-based compounds, which are known for their diverse biological and physical properties.

Scientific Research Applications

4-benzylphenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry and material science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In material science, 4-benzylphenyl 2-thiophenecarboxylate has been studied for its potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Studies have shown that this compound exhibits excellent charge transport properties, making it a promising candidate for use in these applications.

Mechanism of Action

The mechanism of action of 4-benzylphenyl 2-thiophenecarboxylate is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Additionally, this compound has been shown to interact with various proteins in the brain, suggesting its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-benzylphenyl 2-thiophenecarboxylate exhibits low toxicity and good biocompatibility, making it a promising candidate for use in medicinal applications. Additionally, this compound has been shown to exhibit good solubility in various organic solvents, making it easy to work with in the lab.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzylphenyl 2-thiophenecarboxylate in lab experiments is its diverse range of potential applications, including medicinal chemistry and material science. Additionally, this compound exhibits good solubility and low toxicity, making it easy to work with in the lab. However, one limitation of using this compound is its multi-step synthesis process, which can be time-consuming and costly.

Future Directions

There are numerous potential future directions for research on 4-benzylphenyl 2-thiophenecarboxylate. In medicinal chemistry, further studies could focus on optimizing the compound's anti-cancer and anti-inflammatory properties, as well as investigating its potential use in other disease areas, such as neurodegenerative disorders. In material science, future research could focus on developing new applications for this compound in organic electronics, such as in flexible and wearable devices. Additionally, further studies could investigate the compound's potential use in other fields, such as catalysis and sensing.

Synthesis Methods

The synthesis of 4-benzylphenyl 2-thiophenecarboxylate is a multi-step process that involves the reaction of 4-benzylphenyl bromide with thiophene-2-carboxylic acid in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product.

properties

IUPAC Name

(4-benzylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S/c19-18(17-7-4-12-21-17)20-16-10-8-15(9-11-16)13-14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOAFYFUMIHMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.